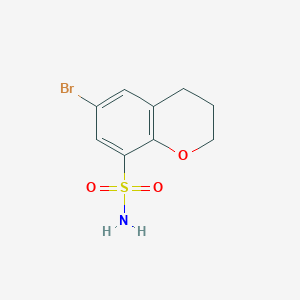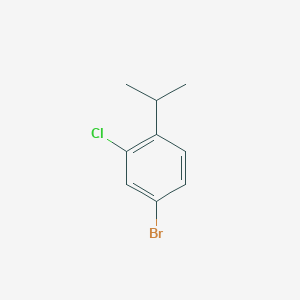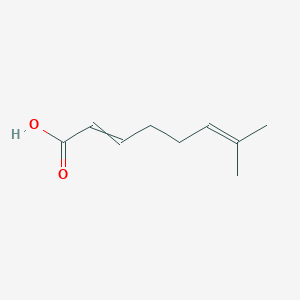
7-Methylocta-2,6-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylocta-2,6-dienoic acid is a chemical compound with the formula C9H14O2 . It contains a total of 25 atoms; 14 Hydrogen atoms, 9 Carbon atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of this compound involves the degradation of 2-isopropylphenol via a broad-spectrum meta cleavage pathway . The initial monooxygenase reaction and the subsequent extradiol ring cleavage dioxygenase reaction produce 3-isopropylcatechol and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid . The meta cleavage product hydrolase then hydrolyzes 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid to isobutyric acid and 2-hydroxypent-2,4-dienoic acid .Molecular Structure Analysis
The molecular structure of this compound consists of 9 Carbon atoms, 14 Hydrogen atoms, and 2 Oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are part of a broader metabolic pathway that includes the degradation of 2-isopropylphenol . The compound is a product of the initial monooxygenase reaction and the subsequent extradiol ring cleavage dioxygenase reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 154.21 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
1. Wine Aroma Precursor
7-Methylocta-2,6-dienoic acid has been studied for its role in the formation of wine lactone, a compound contributing to the aroma of wines. Research demonstrates that the formation of wine lactone from precursors like this compound involves nonenzymatic stereoselective cationic cyclization, including a 1,3-hydride shift (Luan, Degenhardt, Mosandl, & Wüst, 2006).
2. Synthesis of Special Lipoxygenase Substrates
This acid has been used as an intermediate in the synthesis of special lipoxygenase substrates. This includes processes like the Cu(I)-catalyzed cross-coupling, which are steps in the synthesis of more complex organic compounds (Ivanov, Groza, Romanov, Kühn, & Myagkova, 2000).
3. Identification in Wine Constituents
This compound has been identified as a constituent in Riesling wine. It's one of the novel compounds discovered, indicating its role in the flavor and aroma profile of wines (Bonnländer, Baderschneider, Messerer, & Winterhalter, 1998).
4. Biomimetic Studies and Aroma Compound Formation
Biomimetic studies with this compound reveal its importance in forming significant wine aroma compounds like wine lactone, highlighting its function as an aroma precursor (Bonnländer, Baderschneider, Messerer, & Winterhalter, 1998).
5. Role in Microbial Degradation Pathways
This compound is involved in the microbial degradation pathways, as seen in strains like Pseudomonas sp. It's a part of the meta cleavage pathway of certain organic compounds, indicating its ecological and biochemical significance (Reichlin & Kohler, 1994).
Safety and Hazards
The safety information for 7-Methylocta-2,6-dienoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 7-Methylocta-2,6-dienoic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-methyl-1,3-butadiene", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "magnesium", "ethyl bromide", "carbon dioxide", "methylmagnesium bromide", "chromic acid" ], "Reaction": [ "The first step involves the reaction of 2-methyl-1,3-butadiene with acetic anhydride and sodium acetate in the presence of sulfuric acid to form 7-acetoxy-7-methylocta-2,6-diene.", "The second step involves the hydrolysis of the acetoxy group using sodium hydroxide to obtain 7-hydroxy-7-methylocta-2,6-diene.", "The third step involves the reaction of 7-hydroxy-7-methylocta-2,6-diene with magnesium and ethyl bromide to form 7-ethyl-7-methylocta-2,6-diene.", "The fourth step involves the reaction of 7-ethyl-7-methylocta-2,6-diene with carbon dioxide in the presence of methylmagnesium bromide to form 7-methylocta-2,6-dienoic acid.", "The final step involves the oxidation of 7-methylocta-2,6-dienoic acid using chromic acid to obtain the desired product, 7-Methylocta-2,6-dienoic acid." ] } | |
| 88197-02-8 | |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(2E)-7-methylocta-2,6-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-3-5-7-9(10)11/h5-7H,3-4H2,1-2H3,(H,10,11)/b7-5+ |
Clave InChI |
CEADFUVWXALSFV-FNORWQNLSA-N |
SMILES isomérico |
CC(=CCC/C=C/C(=O)O)C |
SMILES |
CC(=CCCC=CC(=O)O)C |
SMILES canónico |
CC(=CCCC=CC(=O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


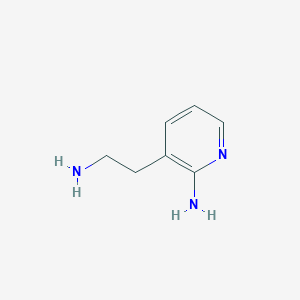

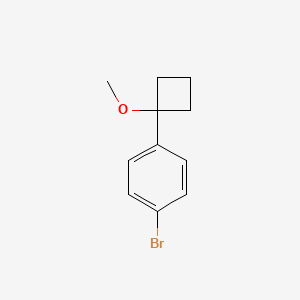
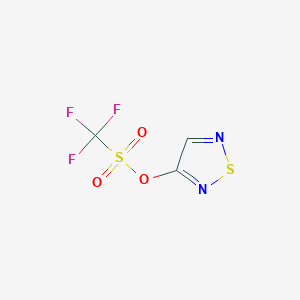
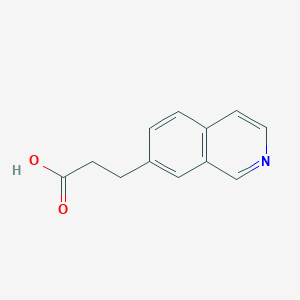



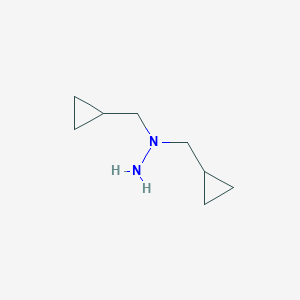
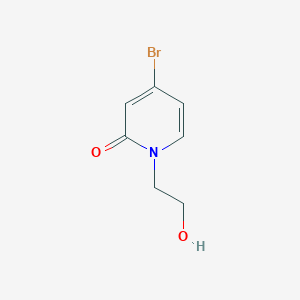
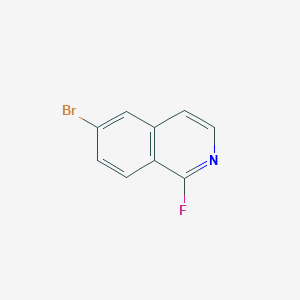
![1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B3392246.png)
